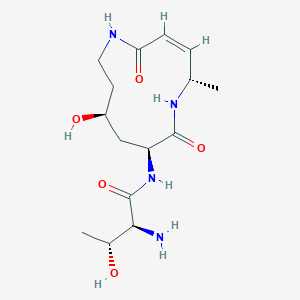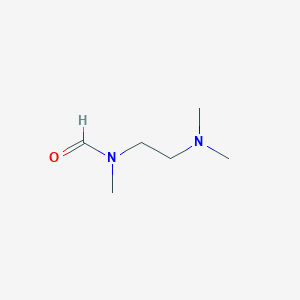
N-(2-二甲氨基乙基)-N-甲基甲酰胺
描述
Synthesis Analysis
The synthesis of N-(2-Dimethylaminoethyl)-N-methylformamide and its derivatives has been explored through different methods, including the interaction of N-methylformamide with dimethyl carbonate, leading to the formation of N,O-dimethyl carbamate as studied by Samuilov, Alekbaev, and Samuilov (2019) in their research on the metathesis mechanism of N-methylformamide with dimethyl carbonate (Samuilov, Alekbaev, & Samuilov, 2019).
Molecular Structure Analysis
The molecular structure of N-methylformamide derivatives, including those related to N-(2-Dimethylaminoethyl)-N-methylformamide, has been extensively studied. For instance, Hudson et al. (1987) analyzed the crystallographic and molecular mechanics of N-(2-dimethylamino)ethyl derivatives, highlighting the flexibility and potential interaction with DNA (Hudson, Kuroda, Denny, & Neidle, 1987).
Chemical Reactions and Properties
The chemical reactions of N-methylformamide and its dimethyl derivative with OH radicals have been explored to understand their photo-oxidation under atmospheric conditions. This study by Bunkan et al. (2015) provides insights into the reactivity and potential environmental impact of these compounds (Bunkan et al., 2015).
Physical Properties Analysis
Investigations into the physical properties of N-methylformamide and related compounds, such as their liquid and crystal structures, offer valuable information on their behavior in different states. The work by Borrmann et al. (2000) on the hydrogen bonding effect in N,N-dimethylformamide highlights the intricate balance between molecular interactions and physical properties (Borrmann, Persson, Sandström, & Stålhandske, 2000).
Chemical Properties Analysis
The chemical properties of N-(2-Dimethylaminoethyl)-N-methylformamide derivatives, particularly their interactions and reactions, have been a subject of study. For example, the research on the synthesis and characterization of related compounds by Xin (2007) sheds light on the chemical behavior and potential applications of these molecules (Xin, 2007).
科学研究应用
-
pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide]
- Application Summary : This research focuses on the synthesis and characterization of polyampholyte hydrogels based on open chain ligands showing pH and metal ion sensitivity . These hydrogels can respond to a variety of stimuli, for example temperature, pH, metal ions, etc .
- Methods of Application : The hydrogels were synthesized using different mixtures of monomers i.e., N-[2-(dimethylaminoethyl)acrylamide] (DMAEAAm), N,N-dimethylacrylamide (DMAAm), acrylic acid (AA) and 2-acrylamido-2-methyl-1-propanesulphonic acid (AMPS) .
- Results or Outcomes : The effect of copolymer composition, i.e., the ratio and amount of ionic monomers and the degree of crosslinking on the swelling characteristics, was evaluated as a function of pH . The metal ion sensitivity was measured by varying the concentration of Cu 2+, Zn 2+ and Ag + ions under acidic pH conditions .
-
Synthesis of Stimuli-responsive, Water-soluble Poly [2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers
- Application Summary : This research focuses on the synthesis of stimuli-responsive, water-soluble poly [2-(dimethylamino)ethyl methacrylate/styrene] statistical copolymers . These polymers have sharp and reversible responses to small changes in environmental conditions such as temperature, pH, light, ionic strength, electric and magnetic fields .
- Methods of Application : The copolymers were synthesized using succinimidyl ester-functionalized BlocBuilder alkoxyamine initiator at 80 °C in bulk .
- Results or Outcomes : The copolymers exhibited lower critical solution temperature (LCST)-type behavior. LCST decreased with increasing styrene content in the copolymer and with increasing solution concentration .
-
Efficient Transient Expression of Plasmid DNA Using Poly (2-(N,N-Dimethylamino) Ethyl Methacrylate) in Plant Cells
- Application Summary : This research focuses on the use of Poly (2-(N,N-Dimethylamino) Ethyl Methacrylate) (PDMAEMA) for efficient transient expression of plasmid DNA in plant cells .
- Methods of Application : PDMAEMA is used as a gene carrier and is incubated with plasmid GFP (pGFP) to explore its transfection ability in plants . The cationic polymer polyethylenimine (PEI) is used as a control .
- Results or Outcomes : After incubation with protoplasts and leaves, GFP was observed with confocal microscopy in plant cells . Western blot experiments confirmed GFP expression at the protein level . PDMAEMA showed lower cytotoxicity than PEI upon incubation with Nicotiana benthamiana leaves .
-
Tuning the Cloud-Point and Flocculation Temperature of Poly(2-(diethylamino)ethyl methacrylate)-Based Nanoparticles
- Application Summary : This research focuses on tuning the cloud-point temperature (TCP) and flocculation temperature (TCFT) of Poly(2-(diethylamino)ethyl methacrylate)-based nanoparticles via a postpolymerization betainization approach .
- Methods of Application : The tertiary amine groups of PDEAEMA units were utilized as functional handles to modify the core-forming block chemistry via a postpolymerization betainization approach .
- Results or Outcomes : It was possible to regulate both TCP and TCFT of these nanoparticles upon varying the degree of betainization . The innovative postpolymerization betainization approach provides a straightforward methodology for modifying the thermoresponsive behavior of soft polymeric particles .
-
Efficient Transient Expression of Plasmid DNA Using Poly (2-(N,N-Dimethylamino) Ethyl Methacrylate) in Plant Cells
- Application Summary : This research focuses on the use of Poly (2-(N,N-Dimethylamino) Ethyl Methacrylate) (PDMAEMA) for efficient transient expression of plasmid DNA in plant cells .
- Methods of Application : PDMAEMA is used as a gene carrier and is incubated with plasmid GFP (pGFP) to explore its transfection ability in plants . The cationic polymer polyethylenimine (PEI) is used as a control .
- Results or Outcomes : After incubation with protoplasts and leaves, GFP was observed with confocal microscopy in plant cells . Western blot experiments confirmed GFP expression at the protein level . PDMAEMA showed lower cytotoxicity than PEI upon incubation with Nicotiana benthamiana leaves .
-
Tuning the Cloud-Point and Flocculation Temperature of Poly(2-(diethylamino)ethyl methacrylate)-Based Nanoparticles
- Application Summary : This research focuses on tuning the cloud-point temperature (TCP) and flocculation temperature (TCFT) of Poly(2-(diethylamino)ethyl methacrylate)-based nanoparticles via a postpolymerization betainization approach .
- Methods of Application : The tertiary amine groups of PDEAEMA units were utilized as functional handles to modify the core-forming block chemistry via a postpolymerization betainization approach .
- Results or Outcomes : It was possible to regulate both TCP and TCFT of these nanoparticles upon varying the degree of betainization . The innovative postpolymerization betainization approach provides a straightforward methodology for modifying the thermoresponsive behavior of soft polymeric particles .
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-7(2)4-5-8(3)6-9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLBJRKWKVBRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299402 | |
| Record name | N-(2-Dimethylaminoethyl)-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Dimethylaminoethyl)-N-methylformamide | |
CAS RN |
105669-53-2 | |
| Record name | N-(2-Dimethylaminoethyl)-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Dimethylaminoethyl)-N-methylformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



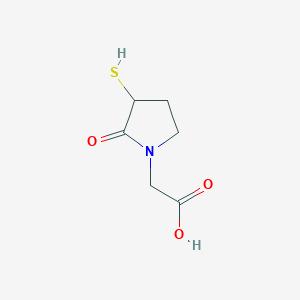


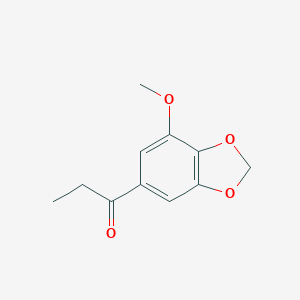
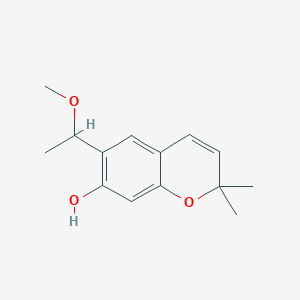

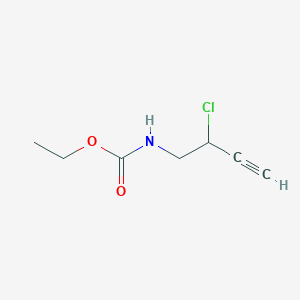
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B11758.png)
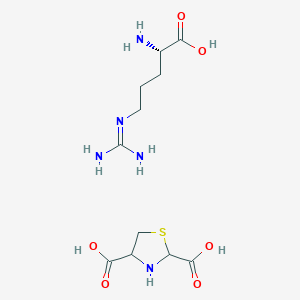

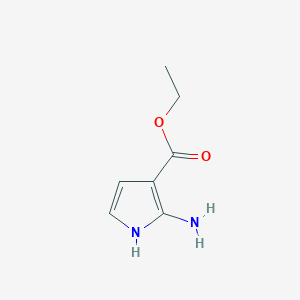
![8-Aminothiazolo[4,5-f]quinolin-7(6H)-one](/img/structure/B11763.png)
![4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide](/img/structure/B11767.png)
